

2-Hydroxy-6-methylpyridine chemical structure

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Compound of Interest

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An In-Depth Technical Guide to **2-Hydroxy-6-methylpyridine**: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-6-methylpyridine**, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical behavior and applications. We will delve into its fundamental structure, the critical concept of tautomerism, synthetic methodologies, reactivity, and its significant role as a molecular building block.

Core Molecular Structure and Physicochemical Properties

2-Hydroxy-6-methylpyridine, with the empirical formula C_6H_7NO , is a substituted pyridine derivative.^[1] Its structure consists of a six-membered aromatic pyridine ring functionalized with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 6.^[2] This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as specific reactivity patterns that are central to its utility in chemical synthesis.^[3]

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule weakly basic.^[3] Conversely, the hydroxyl group can deprotonate, exhibiting acidic character.^[3] This amphoteric nature is a key determinant of its behavior in different chemical environments.

Visualization of the Core Structure

Caption: Chemical structure of **2-Hydroxy-6-methylpyridine**.

Key Physicochemical Data

A summary of the essential physical and chemical properties of **2-Hydroxy-6-methylpyridine** is presented below. These parameters are critical for its handling, purification, and application in various reaction conditions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	[1][3]
Molar Mass	109.13 g/mol	[1][3]
Appearance	White to off-white/cream crystalline powder	[2][3][4]
Melting Point	157-159 °C	[5]
Boiling Point	266-267 °C	[3]
Solubility	Moderately soluble in water; Soluble in organic solvents like ethanol and ether.	[2][3]
pKa	~10.4 (for the hydroxyl group)	[3]
CAS Number	3279-76-3	[1][2]

The Critical Role of Tautomerism

A fundamental aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, **2-Hydroxy-6-methylpyridine** coexists with its tautomer, 6-Methyl-2(1H)-pyridone. This lactam-lactim tautomerism involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[6]

The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[7]

- In the gas phase, the hydroxy (enol) form, **2-Hydroxy-6-methylpyridine**, is generally more stable.[6]
- In polar solvents and the solid state, the equilibrium shifts significantly towards the pyridone (keto) form, 6-Methyl-2-pyridone.[6][8][9] This is largely due to the greater dipole moment of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[7][9]

Understanding this equilibrium is paramount for drug development professionals, as the dominant tautomer will present different hydrogen bonding capabilities and overall polarity, profoundly influencing receptor-ligand interactions.

Visualization of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis and Manufacturing Protocols

The reliable production of high-purity **2-Hydroxy-6-methylpyridine** is essential for its application in research and industry.[10] Several synthetic routes have been established, often starting from readily available pyridine derivatives.

Common Synthetic Strategies

- From 2-Amino-6-methylpyridine: A classic and effective regioselective method involves the diazotization of 2-amino-6-methylpyridine.[11] The amino group is converted to a diazonium salt using an agent like sodium nitrite in an acidic medium, which is then hydrolyzed to introduce the hydroxyl group at the C2 position.[11] The choice of this pathway is driven by the high availability of the aminopyridine precursor.
- From 6-Methylpyridine-2-one: Another common approach is the reduction of 6-methylpyridine-2-one using suitable reducing agents.[3]
- From 2,6-Lutidine: Controlled oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield the target molecule.[11] This requires careful selection of reagents and conditions to favor mono-oxidation of one methyl group, which can be followed by further transformations.[11] Biocatalytic methods have shown promise for achieving this selectivity.[11][12]

Workflow for a Representative Synthesis



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Caption: General workflow for synthesis via diazotization.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

- Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine in a dilute aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: maintaining low temperature prevents the premature decomposition of the unstable diazonium salt intermediate.
- Hydrolysis: Once the addition is complete, slowly heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the hydroxyl group. Continue heating until gas evolution ceases.
- Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
- Purification: Collect the crude solid by filtration. The self-validating nature of this protocol is confirmed by purification: recrystallize the solid from an appropriate solvent system (like ethanol-water) to achieve high purity, which can be verified by melting point determination and spectroscopic analysis.

Reactivity and Applications in Synthesis

The utility of **2-Hydroxy-6-methylpyridine** stems from the reactivity of its functional groups, making it a valuable intermediate in organic synthesis.[\[4\]](#)

- At the Hydroxyl Group: The -OH group is a primary site for derivatization.[\[11\]](#) It can undergo O-alkylation (e.g., Williamson ether synthesis) to form ether derivatives or esterification with carboxylic acids or acyl chlorides to produce esters.[\[3\]\[11\]](#) These reactions are fundamental for modifying the molecule's steric and electronic properties.
- Coordination Chemistry: The anion of **2-Hydroxy-6-methylpyridine**, formed upon deprotonation, is an excellent ligand for metal ions.[\[4\]](#) It can form stable complexes with various transition metals, a property exploited in catalysis and materials science.
- As a Building Block: The entire molecule serves as a key intermediate in the synthesis of more complex molecular architectures.[\[2\]](#)

Key Applications

- Pharmaceuticals: It is a crucial precursor for active pharmaceutical ingredients (APIs).[\[2\]\[10\]](#) Its scaffold is found in drugs targeting neurological disorders and in antibacterial agents, where the pyridine nitrogen and substituent pattern are critical for biological activity.[\[3\]\[13\]](#)
- Agrochemicals: The compound is used in the formulation of herbicides and insecticides.[\[2\]\[13\]](#)
- Materials Science: It can be incorporated into polymer structures to enhance thermal stability or modify optical properties.[\[3\]](#)

Analytical Characterization

The identity and purity of **2-Hydroxy-6-methylpyridine** are typically confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl group, the aromatic protons, and the hydroxyl/amine proton of the dominant tautomer.[\[14\]](#)

- Infrared (IR) Spectroscopy: IR spectra are particularly useful for studying the tautomeric equilibrium, showing characteristic bands for the O-H stretch in the hydroxy form and the C=O stretch in the pyridone form.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight (109.13 g/mol).[\[1\]](#)

Safety and Handling

2-Hydroxy-6-methylpyridine is classified as an irritant.[\[5\]](#) It may cause skin, eye, and respiratory system irritation.[\[2\]](#)

- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95), should be used when handling the solid compound.[\[5\]](#)

Conclusion

2-Hydroxy-6-methylpyridine is more than a simple heterocyclic compound; it is a highly functional and versatile molecular tool. Its unique structure, governed by the principles of tautomerism, provides a reactive scaffold that has been successfully exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in creating novel and impactful chemical entities.

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